molecular formula C6H8ClNO B025358 4-(Chloromethyl)-3,5-dimethylisoxazole CAS No. 19788-37-5

4-(Chloromethyl)-3,5-dimethylisoxazole

Cat. No. B025358
CAS RN: 19788-37-5
M. Wt: 145.59 g/mol
InChI Key: NIFAUKBQIAURIM-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-3,5-dimethylisoxazole is a derivative of isoxazole, an aromatic compound with a five-membered ring consisting of three carbon atoms and one nitrogen atom. It is of significant interest in various chemical studies due to its structural and functional properties.

Synthesis Analysis

The synthesis of 4-(Chloromethyl)-3,5-dimethylisoxazole involves reactions starting from simpler organic molecules. A study by (Kavitha & Velraj, 2016) provides insight into the computational analysis and some experimental evidence of its synthesis.

Molecular Structure Analysis

The molecular structure of 4-(Chloromethyl)-3,5-dimethylisoxazole has been explored using density functional theory (DFT) calculations. The study by (Kavitha & Velraj, 2016) discusses its geometry, vibrational analysis, and electronic properties.

Chemical Reactions and Properties

This compound exhibits interesting chemical properties due to the presence of the isoxazole ring and the chloromethyl group. Studies have explored its reactions, including its ability to form complexes with metals, as seen in research on copper(II) complexes (Devoto et al., 1983).

Physical Properties Analysis

The physical properties of 4-(Chloromethyl)-3,5-dimethylisoxazole, such as melting point, boiling point, and solubility, can be inferred from its molecular structure. These properties are essential for understanding its behavior in different environments and applications.

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity and stability, are influenced by the isoxazole ring and the chloromethyl group. Theoretical and experimental studies, like the one by (Kavitha & Velraj, 2016), provide insights into these aspects.

Scientific Research Applications

Theoretical and Computational Analysis

4-(Chloromethyl)-3,5-dimethylisoxazole (CDMI) has been studied for its structural and electronic properties. Density functional theory calculations revealed insights into its geometry, vibrational analysis, electronic properties, and nonlinear optical activity, indicating CDMI's greater nonlinear optical activity compared to 3,5-dimethylisoxazole (DMI) (Kavitha & Velraj, 2016).

Spectroscopic Properties in Copper(II) Complexes

The compound has been used to prepare copper(II) complexes, characterized by infrared, electronic, and paramagnetic resonance spectroscopy. These complexes show distinct spectroscopic properties, indicating the potential utility of CDMI in the study of complex metal-ligand interactions (Devoto et al., 1983).

Alkylation Studies

CDMI has been involved in alkylation studies, offering insights into the creation of isoxazoles with secondary and tertiary alkyl groups. This research is significant for understanding the chemical behavior and potential applications of CDMI in organic synthesis (Kashima et al., 1973).

Hydrogen Isotope Exchange Studies

Research on hydrogen isotope exchange in CDMI has provided understanding of the reactivity of the isoxazole ring, which is crucial for applications in isotopic labeling and studies of reaction mechanisms (Setkina & Sokolov, 1964).

Role in Bromodomain Ligands

CDMI derivatives have been identified as novel acetyl-lysine bioisosteres, showing potential in epigenetic regulation by displacing acetylated histone-mimicking peptides from bromodomains. This suggests CDMI's relevance in the development of inhibitors for gene transcription modulation (Hewings et al., 2011).

Safety And Hazards

According to the safety data sheet, 4-(Chloromethyl)-3,5-dimethylisoxazole is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-(chloromethyl)-3,5-dimethyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNO/c1-4-6(3-7)5(2)9-8-4/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIFAUKBQIAURIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0066531
Record name Isoxazole, 4-(chloromethyl)-3,5-dimethyl-
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Molecular Weight

145.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)-3,5-dimethylisoxazole

CAS RN

19788-37-5
Record name 4-(Chloromethyl)-3,5-dimethylisoxazole
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoxazole, 4-(chloromethyl)-3,5-dimethyl-
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Record name Isoxazole, 4-(chloromethyl)-3,5-dimethyl-
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Record name Isoxazole, 4-(chloromethyl)-3,5-dimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(chloromethyl)-3,5-dimethylisoxazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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